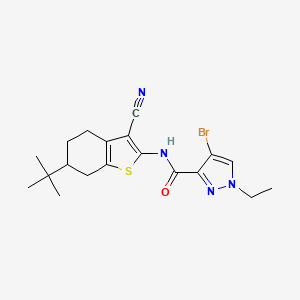![molecular formula C20H22N6O B10958872 3,6-dimethyl-N-(1-methyl-1H-benzimidazol-2-yl)-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10958872.png)
3,6-dimethyl-N-(1-methyl-1H-benzimidazol-2-yl)-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-ISOPROPYL-3,6-DIMETHYL-N-(1-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that includes a benzimidazole moiety, a pyrazolopyridine core, and various alkyl substituents. The presence of these functional groups makes it a compound of interest in various fields of scientific research, including medicinal chemistry and organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-ISOPROPYL-3,6-DIMETHYL-N-(1-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole core, which can be synthesized by the condensation of o-phenylenediamine with formic acid or its derivatives The pyrazolopyridine core is then constructed through cyclization reactions involving appropriate precursors
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to enhance the efficiency of the production process. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to achieve the desired product.
化学反应分析
Types of Reactions
1-ISOPROPYL-3,6-DIMETHYL-N-(1-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the molecule, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents for electrophilic substitution, and nucleophiles such as amines or thiols for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and the nature of the substituents involved. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.
科学研究应用
1-ISOPROPYL-3,6-DIMETHYL-N-(1-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
作用机制
The mechanism of action of 1-ISOPROPYL-3,6-DIMETHYL-N-(1-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The benzimidazole moiety is known to interact with DNA and enzymes, leading to the inhibition of cellular processes . The pyrazolopyridine core may also contribute to its biological activity by modulating signaling pathways and enzyme activity.
相似化合物的比较
Similar Compounds
Uniqueness
1-ISOPROPYL-3,6-DIMETHYL-N-(1-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is unique due to its combination of a benzimidazole and pyrazolopyridine core, which imparts distinct chemical and biological properties
属性
分子式 |
C20H22N6O |
|---|---|
分子量 |
362.4 g/mol |
IUPAC 名称 |
3,6-dimethyl-N-(1-methylbenzimidazol-2-yl)-1-propan-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C20H22N6O/c1-11(2)26-18-17(13(4)24-26)14(10-12(3)21-18)19(27)23-20-22-15-8-6-7-9-16(15)25(20)5/h6-11H,1-5H3,(H,22,23,27) |
InChI 键 |
FCAVSMITOFXDHN-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C2C(=NN(C2=N1)C(C)C)C)C(=O)NC3=NC4=CC=CC=C4N3C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10958796.png)

![3-[(4-Fluorophenyl)sulfanyl]-1-phenylpyrrolidine-2,5-dione](/img/structure/B10958809.png)
![N'-{(Z)-[5-(2-nitrophenyl)furan-2-yl]methylidene}pyrazine-2-carbohydrazide](/img/structure/B10958814.png)
![(1-butyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(2-phenylpiperidin-1-yl)methanone](/img/structure/B10958822.png)
![4-{(2E)-2-[2-hydroxy-3-(prop-2-en-1-yl)benzylidene]hydrazinyl}-N-(4-nitrophenyl)-4-oxobutanamide](/img/structure/B10958835.png)
![N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B10958837.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B10958845.png)
![Tetraethyl 9'-ethoxy-5',5'-dimethyl-6'-propanoyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B10958847.png)
![5-{[5-methyl-2-(propan-2-yl)phenoxy]methyl}-N-(1,3-thiazol-2-yl)furan-2-carboxamide](/img/structure/B10958849.png)
![13-(difluoromethyl)-11-methyl-4-(2-methylpyrazol-3-yl)-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10958856.png)

![7-(difluoromethyl)-5-phenyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B10958862.png)
![4-(benzyloxy)-N-[6-bromo-2-(2-hydroxynaphthalen-1-yl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]benzamide](/img/structure/B10958880.png)
